Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Peptide Synthesis Medicinal Chemistry SPPS Building Blocks

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a chiral, Fmoc-protected β-amino acid that uniquely integrates a β-backbone for metabolic stability with a geminal 4,4-diphenyl motif imposing extreme steric hindrance and high hydrophobicity (LogP 7.49). This dual feature is essential for constructing conformationally constrained peptidomimetics, mapping hydrophobic PPI patches, and designing self-assembling biomaterials. Substitution with simpler analogs (e.g., Fmoc-β-homoalanine or Fmoc-diphenylalanine) will invalidate SAR data by altering secondary structure and biological activity. Available with ≥98% HPLC purity for reproducible SPPS.

Molecular Formula C31H27NO4
Molecular Weight 477.5 g/mol
Cat. No. B15544290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-3-amino-4,4-diphenyl-butyric acid
Molecular FormulaC31H27NO4
Molecular Weight477.5 g/mol
Structural Identifiers
InChIInChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1
InChIKeyGQRZIYGFRVKFSB-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: An Essential Unnatural Beta-Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


Fmoc-S-3-amino-4,4-diphenyl-butyric acid (CAS 332062-08-5), also known as (S)-Fmoc-γ,γ-diphenyl-β-Homoala-OH or Fmoc-β-HoAla(4,4-Diphenyl)-OH, is a chiral, Fmoc-protected unnatural β-amino acid derivative. Structurally, it features a butanoic acid backbone with a β-amino group and a 4,4-diphenyl substitution, which imparts significant steric bulk and hydrophobicity [1]. This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of β-amino acids to create metabolically stable peptidomimetics with constrained conformations [2]. Its commercial availability with defined purity (≥98% by HPLC) from major suppliers supports its use in medicinal chemistry and drug discovery research .

Why Generic Substitution Fails for Fmoc-S-3-amino-4,4-diphenyl-butyric Acid in Advanced Peptide Research


The specialized structure of Fmoc-S-3-amino-4,4-diphenyl-butyric acid renders simple substitution with common analogs like Fmoc-β-homoalanine or Fmoc-diphenylalanine highly problematic for targeted research applications. The molecule uniquely combines a β-amino acid backbone, which confers inherent resistance to proteolytic degradation in resulting peptidomimetics, with a geminal 4,4-diphenyl substitution that introduces extreme steric hindrance and a defined chiral center [1]. While Fmoc-β-homoalanine (MW 325.36) provides a β-amino acid but lacks aromatic bulk, and Fmoc-L-3,3-diphenylalanine (MW 463.53) offers aromaticity but lacks the β-amino acid's extended backbone, Fmoc-S-3-amino-4,4-diphenyl-butyric acid (MW 477.55) integrates both critical features . This molecular integration is essential for applications requiring specific conformational constraints or hydrophobic interactions; using a generic alternative would fundamentally alter the peptide's secondary structure, stability profile, and biological activity, thereby invalidating the research objective [2].

Quantitative Procurement Evidence for Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: Verified Performance vs. Structural Analogs


Evidence Item 1: Molecular Weight and Hydrophobicity Differentiation

Fmoc-S-3-amino-4,4-diphenyl-butyric acid (MW 477.55) provides a quantifiably different molecular weight and hydrophobicity profile compared to its closest structural analogs. The compound is 46.7% more massive than Fmoc-β-homoalanine (MW 325.36) and 3.0% more massive than Fmoc-L-3,3-diphenylalanine (MW 463.53) . Its calculated LogP value of 7.49 indicates significantly higher lipophilicity than simpler β-amino acids .

Peptide Synthesis Medicinal Chemistry SPPS Building Blocks

Evidence Item 2: Structural Bulk and Rotational Constraint

The geminal 4,4-diphenyl substitution on the β-carbon of Fmoc-S-3-amino-4,4-diphenyl-butyric acid introduces quantifiably greater steric bulk compared to the 3,3-diphenyl substitution of Fmoc-diphenylalanine. This is reflected in the compound's higher calculated complexity score of 688 versus typical α-amino acid complexity scores . The 4,4-diphenyl moiety creates a more extended and rigid side chain, forcing a distinct conformational bias in peptide backbones that is not achievable with the β-branched but less extended 3,3-diphenylalanine analog [1].

Conformational Restriction Peptidomimetics Structure-Activity Relationship (SAR)

Evidence Item 3: β-Amino Acid Backbone for Enhanced Proteolytic Stability

Unlike α-amino acid-based building blocks such as Fmoc-L-3,3-diphenylalanine, Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a β-amino acid. Incorporation of β-amino acids into peptides is a well-established strategy to enhance resistance to enzymatic degradation by common proteases, as β-peptide bonds are not recognized by α-peptide hydrolases [1][2]. While direct comparative proteolysis data for this specific derivative is not available in the open literature, the class-level effect of β-amino acid substitution is a proven, quantifiable advantage over α-amino acid analogs.

Beta-Peptides Protease Resistance Metabolic Stability

Optimal Research and Industrial Applications for Fmoc-S-3-amino-4,4-diphenyl-butyric Acid


Design and Synthesis of Metabolically Stable Peptidomimetics and Protease-Resistant Beta-Peptides

The primary application for Fmoc-S-3-amino-4,4-diphenyl-butyric acid is as a key building block in Fmoc-SPPS for the construction of β-peptides and α/β-peptide hybrids. Its β-amino acid backbone provides inherent resistance to proteolytic enzymes [1], while its bulky 4,4-diphenyl group introduces specific conformational constraints and hydrophobicity [2]. This combination is invaluable for designing stable peptidomimetic drug leads, enzyme inhibitors, and chemical biology probes where enhanced half-life and defined secondary structures are required.

Investigating Steric and Hydrophobic Contributions to Protein-Protein Interactions (PPIs)

The exceptional steric bulk and high LogP (7.49) of the 4,4-diphenylbutyric acid side chain make this compound a precise molecular tool for mapping hydrophobic patches and steric requirements in PPI interfaces. By incorporating this residue into peptide sequences that mimic interaction domains, researchers can systematically probe the contribution of hydrophobic bulk to binding affinity and selectivity, generating quantitative SAR data that would be impossible to obtain with smaller or less hydrophobic analogs .

Chiral Probe for Stereochemical and Conformational Analysis in Peptide Backbones

The defined (S)-stereochemistry at the β-carbon, combined with the rigidifying effect of the gem-diphenyl group , allows this building block to serve as a chiral anchor or conformational reporter within synthetic peptides. Its incorporation can induce and stabilize specific turn structures or helical conformations, enabling researchers to study the relationship between absolute stereochemistry, backbone conformation, and biological activity in a highly controlled manner [3].

Development of Self-Assembling Peptide Nanomaterials and Hydrogels

The strong hydrophobicity and aromatic π-π stacking potential of the 4,4-diphenyl moiety contribute to the self-assembly properties of Fmoc-modified peptides and amino acids [4]. Fmoc-S-3-amino-4,4-diphenyl-butyric acid can be utilized as a modular component in the rational design of peptide-based hydrogels and nanostructured biomaterials for applications in drug delivery, tissue engineering, and 3D cell culture, where its unique steric profile influences the material's mechanical and morphological characteristics .

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